molecular formula C11H11N3O2S B3246798 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 180028-94-8

6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B3246798
CAS No.: 180028-94-8
M. Wt: 249.29 g/mol
InChI Key: CCYIETUVTRBBDU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 180028-94-8) is a pyrimidinone derivative with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol . Its structure features:

  • A 2-methoxyphenyl group at position 1, contributing steric and electronic effects.
  • An amino (-NH₂) group at position 6, enabling hydrogen bonding and reactivity.

Pyrimidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYIETUVTRBBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=O)NC2=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162510
Record name 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180028-94-8
Record name 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180028-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the condensation of a suitable amine with a methoxy-substituted phenyl derivative under specific reaction conditions, followed by cyclization and thionation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidinones possess moderate antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as antibacterial agents .

Antitumor Effects

Some studies have reported that compounds similar to 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit cytotoxic effects on cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Experimental models have shown that certain derivatives possess significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized dihydropyrimidinones against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Antitumor Activity

In another study focused on the antitumor potential of dihydropyrimidinones, a series of compounds were tested against various cancer cell lines, including breast and lung cancer cells. The compounds showed IC50 values indicating substantial cytotoxicity, suggesting their potential as lead compounds for further development .

Summary of Applications

ApplicationDescription
Antimicrobial ActivityEffective against various bacterial strains; potential for new antibiotics.
Antitumor EffectsCytotoxic effects observed in cancer cell lines; potential for cancer therapy.
Anti-inflammatory EffectsSignificant reduction in inflammation in experimental models; therapeutic potential.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in alters electronic distribution and steric interactions. Meta/para substituents on aromatic rings often influence binding affinity in enzyme targets.

Functional Groups: The 6-amino group in the target compound distinguishes it from 6-methyl () or 6-chlorophenyl () analogs. Amino groups can participate in hydrogen bonding, crucial for target recognition. Thioxo (S=) groups enable metal coordination (e.g., Au(III) in ) and stabilize tautomeric forms, affecting reactivity.

Biological Implications: The Au(III) complex of 6-methyl-2-thioxo-pyrimidinone demonstrated antimicrobial activity (MIC: 8 µg/mL against S. aureus), suggesting the thioxo group’s role in metal-mediated mechanisms . IVPC (a thieno-pyrimidinone) showed efficacy as a pharmacological chaperone for phenylalanine hydroxylase, highlighting the scaffold’s versatility in targeting enzymes .

Example Reaction:
6-Aminothiouracil + Chalcone → 2-Thioxo-pyrimidinone Derivative (e.g., )  

The target compound’s 2-methoxyphenyl group likely arises from substituted benzaldehyde or acetophenone precursors.

Physicochemical Properties

Property Target Compound 6-Methyl-2-thioxo-... 6-(4-Chlorophenyl)-...
Molecular Weight 249.29 238.69 238.69
LogP (Predicted) ~1.8 ~2.1 ~3.0
Hydrogen Bond Donors 2 1 1
  • The amino group in the target compound increases hydrophilicity compared to methyl or chlorophenyl analogs.

Biological Activity

6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thioxo group and a methoxyphenyl substituent, which contribute to its biological properties. Its molecular formula is C10H10N4OSC_{10}H_{10}N_4OS, with a molecular weight of approximately 218.28 g/mol. The presence of the thioxo moiety is critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thioxopyrimidines exhibit antimicrobial properties. For instance, this compound has shown potential against various bacterial strains, suggesting its utility as an antibacterial agent. A study demonstrated that similar compounds inhibited bacterial growth by disrupting cell wall synthesis and function .

Myeloperoxidase Inhibition

One of the notable activities of this compound is its role as an inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO inhibitors are being explored for their therapeutic potential in treating autoimmune diseases and cardiovascular conditions. The compound showed a time-dependent inhibition of MPO activity, suggesting that it may act through a covalent modification mechanism .

Antiviral Properties

Preliminary studies have suggested that pyrimidine derivatives can exhibit antiviral activity. The compound's structural features may enhance its ability to inhibit viral replication by targeting specific viral enzymes or proteins. For example, related thioxopyrimidines have demonstrated efficacy against RNA viruses by inhibiting RNA polymerases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit MPO suggests a mechanism involving the disruption of oxidative stress pathways in inflammatory diseases.
  • Antimicrobial Mechanisms : Its interaction with bacterial cell walls may involve interference with peptidoglycan synthesis or other critical cellular processes.
  • Antiviral Mechanisms : Potential inhibition of viral polymerases indicates a direct action on viral replication machinery.

Case Studies

StudyFindingsReference
Study on MPO InhibitionDemonstrated significant inhibition of MPO activity in vitro and in vivo models; potential for treating inflammatory diseases
Antimicrobial TestingShowed effectiveness against Gram-positive and Gram-negative bacteria; mechanism linked to cell wall disruption
Antiviral ActivityPreliminary evidence suggests inhibition of viral replication; further studies needed for confirmation

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and carbonyl-containing reagents. A standard approach involves:

  • Reacting 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with substituted aryl aldehydes or α,β-unsaturated ketones in refluxing acetic acid or DMF, forming annulated pyrido[2,3-d]pyrimidine derivatives .
  • Modifying substituents at position 1 (e.g., 2-methoxyphenyl) using primary amines under acidic or basic conditions, as demonstrated in analogous pyrimidinone syntheses .
    Key reagents : Thiourea, ethyl cyanoacetate, sodium ethoxide, and aryl aldehydes.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization typically involves:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and thiocarbonyl (C=S) signals at ~185 ppm .
  • IR Spectroscopy : Strong absorption bands for C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C₁₁H₁₂N₃O₂S (e.g., [M+H]+ at m/z 254) .
  • Elemental Analysis : To verify purity and stoichiometry .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or acetic acid .
  • Catalyst Use : Acidic (e.g., H₃PW₁₂O₄₀) or basic (e.g., NaHCO₃) catalysts accelerate intermediate formation .
  • Temperature Control : Reflux in acetic acid (110–120°C) ensures complete cyclization without decomposition .
  • Purification : Column chromatography (silica gel, 1–3% MeOH/CH₂Cl₂) resolves byproducts from annulated pyrimidines .

Advanced: How can contradictions between spectral data and crystallographic results be resolved?

Discrepancies (e.g., tautomeric forms in NMR vs. X-ray structures) require:

  • X-Ray Diffraction : Use SHELX software for precise determination of bond lengths/angles and tautomerism (e.g., thione vs. thiol forms) .
  • Dynamic NMR Studies : Variable-temperature NMR to identify exchange processes between tautomers .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental spectra with optimized geometries .

Advanced: How should biological activity studies be designed for this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
  • Antiviral Screening : Evaluate inhibition of viral replication (e.g., HSV-1) in Vero cells via plaque reduction assays .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HepG2) to assess selectivity .
    Note : Structural analogs with 2-thioxo groups show activity against myeloperoxidase and β-glucuronidase, suggesting similar targets .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Position-Specific Modifications :
    • Position 1 : Replace 2-methoxyphenyl with halophenyl or benzyl groups to assess steric/electronic effects .
    • Position 6 : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and interaction with biological targets .
  • Bioisosteric Replacement : Substitute the thiocarbonyl (C=S) with carbonyl (C=O) to evaluate potency retention .
  • In Silico Modeling : Docking studies (e.g., AutoDock) to predict binding affinities for enzymes like β-glucuronidase .

Advanced: How can metabolic stability and pharmacokinetic properties be evaluated?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) to identify oxidative desulphuration (C=S → C=O) via FMO/P450 enzymes .
  • Plasma Stability Assays : Monitor degradation in plasma (37°C, pH 7.4) using LC-MS/MS .
  • Permeability Studies : Use Caco-2 cell monolayers to predict intestinal absorption .

Advanced: How can synthetic intermediates be stabilized to prevent degradation?

  • Storage Conditions : Store under inert gas (N₂/Ar) at room temperature, protected from light and moisture .
  • Lyophilization : Freeze-dry hygroscopic intermediates to prevent hydrolysis .
  • Chelating Agents : Add EDTA to metal-sensitive intermediates to suppress oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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